molecular formula C8H10BNO2 B2465629 (4-Cyclopropylpyridin-3-yl)boronic acid CAS No. 1428882-23-8

(4-Cyclopropylpyridin-3-yl)boronic acid

Cat. No. B2465629
CAS RN: 1428882-23-8
M. Wt: 162.98
InChI Key: MUUGWIHVEYNAQC-UHFFFAOYSA-N
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Description

“(4-Cyclopropylpyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1428882-23-8 . Its IUPAC name is 4-cyclopropyl-3-pyridinylboronic acid . The molecular weight of this compound is 162.98 .


Molecular Structure Analysis

The InChI code for “(4-Cyclopropylpyridin-3-yl)boronic acid” is 1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(4-Cyclopropylpyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Physical And Chemical Properties Analysis

“(4-Cyclopropylpyridin-3-yl)boronic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Scientific Research Applications

These applications highlight the versatility and significance of (4-Cyclopropylpyridin-3-yl)boronic acid across diverse scientific fields. Researchers continue to explore novel uses, making this compound an exciting area of study . If you’d like further details or have additional questions, feel free to ask! 😊

Safety and Hazards

While specific safety data for “(4-Cyclopropylpyridin-3-yl)boronic acid” was not found, boronic acids in general are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin and eye irritation, and specific target organ toxicity .

Future Directions

Boronic acids, including “(4-Cyclopropylpyridin-3-yl)boronic acid”, have been increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases have inspired the exploration of novel chemistries using boron to fuel emergent sciences . These include applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

The mode of action of 4-Cyclopropylpyridin-3-ylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

It’s worth noting that boronic acids play a crucial role in the suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis and medicinal chemistry .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by various factors, including their stability, solubility, and reactivity .

Result of Action

As a boronic acid, it is likely involved in the formation of carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylpyridin-3-ylboronic acid. For instance, certain boronic acids are known to decompose in air . Therefore, the storage and handling conditions can significantly impact the stability and reactivity of this compound .

properties

IUPAC Name

(4-cyclopropylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUGWIHVEYNAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropylpyridin-3-yl)boronic acid

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